molecular formula C8H7Cl3O2 B14332633 2,2,2-Trichloro-1-phenylethane-1,1-diol CAS No. 110374-87-3

2,2,2-Trichloro-1-phenylethane-1,1-diol

Cat. No.: B14332633
CAS No.: 110374-87-3
M. Wt: 241.5 g/mol
InChI Key: MZGYINBBCUMSOS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-phenylethane-1,1-diol (CAS No: 110374-87-3) is a high-purity organic compound of significant interest in chemical research and development. Its molecular formula is C8H7Cl3O2, with a molecular weight of 241.499 g/mol . This compound features a geminal diol group attached to a phenyl ring and a trichloromethyl group, a structure that is often explored as a synthetic intermediate or a stable hydrate analog of corresponding carbonyl precursors. Researchers value this structural motif for its potential reactivity and as a building block in organic synthesis. The exact physical properties, such as melting and boiling points, are a subject of ongoing research . This product is intended for use in controlled laboratory settings by qualified professionals. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Properties

CAS No.

110374-87-3

Molecular Formula

C8H7Cl3O2

Molecular Weight

241.5 g/mol

IUPAC Name

2,2,2-trichloro-1-phenylethane-1,1-diol

InChI

InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H

InChI Key

MZGYINBBCUMSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O

Origin of Product

United States

Scientific Research Applications

2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

2,2-Dichloro-1,1-ethanediol (HMDB0062193)
  • Structure : C₂H₄Cl₂O₂, with two chlorine atoms on the ethane backbone.
  • Properties: Classified as a chlorohydrin, this compound lacks the phenyl group present in the target compound. Its reduced halogenation decreases its lipophilicity and toxicity compared to trichloro derivatives.
1,1,1-Trichloroethane (C₂H₃Cl₃)
  • Structure : A fully halogenated ethane derivative without hydroxyl or phenyl groups.
  • Properties : Primarily used as an industrial solvent, it shares the trichloro substitution pattern but lacks the diol functional group. Its environmental persistence and neurotoxic effects contrast with the sedative applications of chloral hydrate .

Aromatic Substituted Diols

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol Hydrochloride
  • Structure: C₈H₇ClF₃NO₂·HCl, featuring a trifluoro group and an amino-chlorophenyl substituent.
  • Properties: The trifluoro group enhances electronegativity, while the amino group increases solubility in acidic conditions (as a hydrochloride salt).
(±)-1,1-Diphenylethane-1,2-diol (Compound 23)
  • Structure : C₁₄H₁₄O₂, with two phenyl groups and hydroxyls at positions 1 and 2.
  • Properties : The absence of halogen atoms reduces reactivity, making it less toxic but also less potent in biological systems. It is utilized in green chemistry studies for asymmetric synthesis .

Pharmacologically Active Derivatives

Ethchlorvynol (C₇H₉ClO)
  • Structure : A tertiary alcohol with a chloroacetylene group.
  • Properties: Used as a short-acting sedative-hypnotic, ethchlorvynol shares sedative effects with chloral hydrate but has a faster metabolic clearance. Its structure lacks the diol moiety, contributing to differences in mechanism of action .

Data Tables: Key Comparative Properties

Compound Name Molecular Formula Halogen Substituents Key Functional Groups Therapeutic/Industrial Use Toxicity Profile
2,2,2-Trichloro-1-phenylethane-1,1-diol C₈H₇Cl₃O₂ 3 Cl Diol, Phenyl Sedative, Organic synthesis Moderate (CNS depression)
2,2-Dichloro-1,1-ethanediol C₂H₄Cl₂O₂ 2 Cl Diol Metabolic studies Low
1,1,1-Trichloroethane C₂H₃Cl₃ 3 Cl None Industrial solvent High (Neurotoxic)
1-(2-Amino-5-chlorophenyl)-trifluoro-diol HCl C₈H₇ClF₃NO₂·HCl 1 Cl, 3 F Diol, Amine, Phenyl Psychotropic research Under investigation

Research Findings and Functional Insights

  • Electron-Withdrawing Effects : The trichloro and trifluoro groups in 2,2,2-Trichloro-1-phenylethane-1,1-diol and its analogues increase electrophilicity, enhancing reactivity in nucleophilic substitutions. This property is critical in their roles as sedatives or synthetic intermediates .
  • Solubility and Bioavailability: The hydrochloride salt of 1-(2-Amino-5-chlorophenyl)-trifluoro-diol exhibits improved water solubility compared to the non-ionic chloral hydrate, influencing its pharmacokinetics .
  • Environmental Impact : 1,1,1-Trichloroethane’s environmental persistence contrasts with the biodegradability of diol derivatives like 2,2-dichloro-1,1-ethanediol, which undergoes faster hydrolysis .

Preparation Methods

Friedel-Crafts Acylation of Benzene

The synthesis begins with the introduction of the trichloromethyl group to a phenyl ring via Friedel-Crafts acylation. Benzene reacts with trichloroacetyl chloride (Cl₃CCOCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2,2,2-trichloroacetophenone. This intermediate is critical for subsequent diol formation.

Mechanism :

  • Activation of trichloroacetyl chloride by AlCl₃ generates an acylium ion.
  • Electrophilic attack on benzene forms a resonance-stabilized carbocation.
  • Deprotonation yields 2,2,2-trichloroacetophenone.

Optimization :

  • Solvent: Anhydrous dichloromethane minimizes side reactions.
  • Temperature: 0–5°C prevents over-acylation.

Reduction of 2,2,2-Trichloroacetophenone to Diol

Catalytic Hydrogenation

2,2,2-Trichloroacetophenone undergoes hydrogenation using transition metal catalysts to produce the diol. Ruthenium-based catalysts (e.g., [(R)-N-bis(3,4-difluorophenyl)phosphino-N-methyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine]Ru) enable stereoselective reduction.

Procedure :

  • Substrate: 2,2,2-Trichloroacetophenone (1 mmol) in ethanol.
  • Conditions: 30 bar H₂, 50°C, 16 hours.
  • Yield: 95% with 80% enantiomeric excess (ee).

Challenges :

  • Chlorine substituents may poison catalysts; ligand design is critical for activity retention.

Borane-Mediated Reduction

Diborane (B₂H₆) in tetrahydrofuran (THF) reduces the ketone to diol via a two-step process:

  • Formation of a boronate intermediate.
  • Acidic workup (e.g., methanol) liberates the diol.

Example :

  • Substrate: 2,2,2-Trichloroacetophenone (300 g) in THF.
  • Reagent: 1M B₂H₆ in THF (3 L).
  • Yield: 260 g (87%) after recrystallization.

Hydrolytic Methods

Acid-Catalyzed Hydration

Trichloroacetophenone derivatives undergo hydration in acidic media to form geminal diols. Concentrated sulfuric acid (H₂SO₄) promotes water addition to the carbonyl group.

Conditions :

  • Solvent: Water/tert-butanol (1:1).
  • Temperature: 0°C to prevent decomposition.
  • Yield: 73–98%.

Limitations :

  • Competing elimination reactions may form alkenes at elevated temperatures.

Enzymatic Hydrolysis

Biocatalytic methods using ketoreductases (KREDs) or carbonyl reductases enable enantioselective diol synthesis.

Procedure :

  • Enzyme: Stereospecific carbonyl reductase 1 (SCR1).
  • Cofactor: NADP⁺/NADPH (0.05–0.2 mM).
  • Substrate: 1 g/L racemic trichloroacetophenone.
  • Yield: >99% ee (R-enantiomer).

Halogen Exchange Reactions

Bromination Followed by Hydrolysis

Bromination of trichloroacetylpyrrole analogs provides intermediates for diol synthesis.

Example Protocol :

  • Bromination :
    • Substrate: 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)-ethanone (25 g) in CCl₄.
    • Reagent: Bromine (6.03 mL) with iodine catalyst.
    • Yield: 98% 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone.
  • Hydrolysis :
    • Base: NaHCO₃ (saturated aqueous solution).
    • Temperature: 25°C, 2 hours.
    • Yield: 85% diol.

Oxidative Methods

Epoxidation and Diol Formation

Styrene derivatives with trichloromethyl groups undergo epoxidation (e.g., with m-CPBA) followed by acid-catalyzed ring-opening to form diols.

Mechanism :

  • Epoxidation forms an oxirane intermediate.
  • Acidic hydrolysis (H₃O⁺) opens the epoxide to yield 1,1-diol.

Optimization :

  • Oxidant: meta-Chloroperbenzoic acid (m-CPBA).
  • Solvent: Dichloromethane.
  • Yield: 70–80%.

Comparative Analysis of Methods

Method Yield Stereoselectivity Cost Scalability
Catalytic Hydrogenation 95% High (80% ee) High Moderate
Borane Reduction 87% Low Medium High
Enzymatic Hydrolysis >99% Very High (>99% ee) High Low
Acid-Catalyzed Hydration 73–98% None Low High

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